N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide
Overview
Description
N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H23FN6O and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.19173754 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Antimicrobial Activity : A study describes the synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with a substituted 2-amino pyrimidine moiety. These compounds showed significant anticancer activity against HeLa, HepG2, and MCF-7 cancer cells, with some molecules exhibiting more than 70% growth inhibition. Additionally, compounds containing fluoro/chloro groups demonstrated potent antimicrobial activity, while showing negligible toxicity to benign Vero cells (Gokhale, Dalimba, & Kumsi, 2017).
Heterocyclic Synthesis : The facile synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones through condensation reactions offers insights into the chemical behavior of pyrimidine derivatives. This synthesis pathway may provide a foundation for the development of new compounds with potential scientific applications (Beck & Gajewski, 1976).
Novel Pyrazolopyrimidines Derivatives : A series of novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were screened against HCT-116 and MCF-7 cancer cell lines, showing potential as therapeutic agents (Rahmouni et al., 2016).
Enaminones in Antitumor and Antimicrobial Synthesis : Enaminones were used as building blocks for the synthesis of substituted pyrazoles, displaying antitumor and antimicrobial activities. This study highlights the versatility of enaminones in synthesizing biologically active compounds (Riyadh, 2011).
Antioxidant Agents : The synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives was explored for their antioxidant properties. These findings contribute to the development of new antioxidant agents with potential health benefits (Vartale, Halikar, Pawar, & Tawde, 2016).
properties
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-12-9-13(2)26-21(25-12)28-20(27-19(29)14-3-4-14)23-8-7-15-11-24-18-6-5-16(22)10-17(15)18/h5-6,9-11,14,24H,3-4,7-8H2,1-2H3,(H2,23,25,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEOXTGADAMNDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NC(=O)C4CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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